molecular formula C27H21N3O3S B12047852 1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide

1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12047852
M. Wt: 467.5 g/mol
InChI Key: MYXBCJHSQMRIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its unique structure, which includes a quinoline core, a benzothiazole moiety, and an allyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction using 2-aminobenzenethiol and an appropriate halogenated precursor.

    Allylation: The allyl group is introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.

    Final Coupling: The final coupling step involves the reaction of the quinoline core with the benzothiazole moiety and the allyl group under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The benzothiazole moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
  • 4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

Uniqueness: 1-Allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to the presence of the allyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of the quinoline core, benzothiazole moiety, and allyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H21N3O3S

Molecular Weight

467.5 g/mol

IUPAC Name

4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-prop-2-enylquinoline-3-carboxamide

InChI

InChI=1S/C27H21N3O3S/c1-3-14-30-21-7-5-4-6-19(21)24(31)23(27(30)33)25(32)28-18-11-9-17(10-12-18)26-29-20-13-8-16(2)15-22(20)34-26/h3-13,15,31H,1,14H2,2H3,(H,28,32)

InChI Key

MYXBCJHSQMRIFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5N(C4=O)CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.